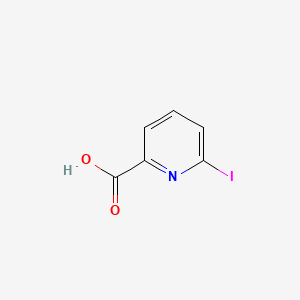

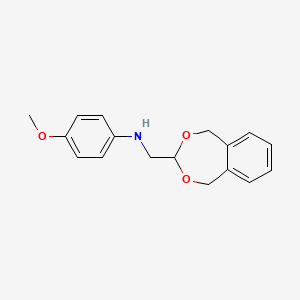

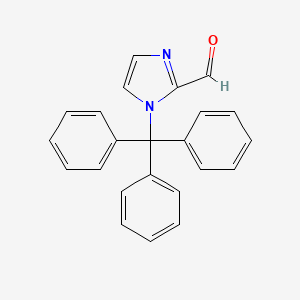

![molecular formula C9H8BrN3 B1298114 7-溴-2,3-二甲基吡啶并[2,3-b]吡嗪 CAS No. 52333-43-4](/img/structure/B1298114.png)

7-溴-2,3-二甲基吡啶并[2,3-b]吡嗪

描述

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is a chemical compound that belongs to the class of pyrido[2,3-b]pyrazines. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. The presence of bromine and methyl groups in the structure of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine suggests potential reactivity and usefulness in synthetic chemistry.

Synthesis Analysis

The synthesis of substituted pyrido[2,3-b]pyrazines, including 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, can be achieved through an eco-friendly, one-pot multicomponent process. This method involves the use of acetophenone, succinamide, and aromatic amine as starting materials, with the generation of α-iodo acetophenone in situ. The reaction is catalyzed by silver iodide and employs a green solvent system of polyethylene glycol-400 and water under microwave irradiation. This approach is advantageous due to its high yield, short reaction time, and avoidance of lacrimatory α-chloro and α-bromocarbonyl compounds, as well as volatile and toxic organic solvents .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine derivatives has been characterized using various analytical techniques. For instance, the crystal structures of related compounds have been determined, providing insights into the dihedral angles between the rings in the molecules. Although the specific angles for 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine are not provided, the study of similar compounds indicates that the substitution pattern can significantly influence the molecular conformation .

Chemical Reactions Analysis

The reactivity of pyrido[2,3-b]pyrazine derivatives can be inferred from studies on similar compounds. For example, reactions involving nitrouracil derivatives with amines and hydrazines have been explored to synthesize fused-ring pyrimidines. These reactions demonstrate the potential for pyrido[2,3-b]pyrazine derivatives to undergo transformations and form new heterocyclic structures, which could be applicable to 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine can be deduced from its structural features and the properties of related compounds. The presence of bromine suggests that it may participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The methyl groups may provide steric hindrance, influencing the compound's reactivity and physical properties. The compound's stability and behavior in different solvents, as well as its spectroscopic properties, can be studied using techniques like FTIR, NMR, Mass, and HRMS, which are essential for confirming the structure and purity of synthesized compounds .

科学研究应用

有机材料中的光学和热性能

化合物7-溴-2,3-二甲基吡啶并[2,3-b]吡嗪已经在有机光电材料领域得到应用。Meti等人(2017年)在一项研究中合成了吡咯吡嗪的各种衍生物,包括与7-溴-2,3-二甲基吡啶并[2,3-b]吡嗪相关的衍生物,并对它们的光学和热性能进行了研究。这些化合物表现出在光电应用中具有潜力的特性,例如在有机发光二极管(OLEDs)和光伏器件中的应用 (Meti et al., 2017)。

晶体结构分析

已经研究了7-溴-2,3-二甲基吡啶并[2,3-b]吡嗪的晶体结构,以了解其分子几何结构和电子性质。Popek和Crundwell(2019年)分析了相关化合物的晶体结构,提供了关于分子排列的见解,这对于理解其反应性和与其他分子的相互作用至关重要。这类研究在材料科学和化学领域是基础性的 (Popek & Crundwell, 2019)。

合成和修饰

7-溴-2,3-二甲基吡啶并[2,3-b]吡嗪衍生物的合成和修饰已成为有机化学的一个重点领域。Jadhav等人(2017年)开发了一种环保的合成方法,强调了在合成复杂有机分子时绿色化学原则的重要性。这项研究有助于为各种应用中使用的有机化合物开发可持续和高效的合成途径,包括制药和材料科学 (Jadhav et al., 2017)。

光伏中的给体-受体共聚物

在光伏研究中,7-溴-2,3-二甲基吡啶并[2,3-b]吡嗪的衍生物已被用作给体-受体共聚物的组分。Zhou等人(2010年)合成了这种共聚物,并评估了它们在光伏器件中的性能。他们的研究对于探索用于提高太阳能电池效率和效果的新材料至关重要 (Zhou et al., 2010)。

电化学性质

已经研究了7-溴-2,3-二甲基吡啶并[2,3-b]吡嗪的电化学性质,以探索它们在电化学应用中的潜力。Armand等人(1978年)研究了各种吡啶并[2,3-b]吡嗪的电化学还原,这对于理解它们在电化学系统中的行为和在电池或传感器中的潜在用途至关重要 (Armand, Chekir, & Pinson, 1978)。

未来方向

The pyrido[2,3-b]pyrazine family, including 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, exhibits a wide range of emissions spanning the entire visible region from blue to red . These compounds have remarkable contributions towards nonlinear optical (NLO) technological applications . They are also utilized in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . Therefore, future research directions could include exploring their potential applications in these areas.

属性

IUPAC Name |

7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-5-6(2)13-9-8(12-5)3-7(10)4-11-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLVCCGMUBJXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=C(C=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350319 | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

CAS RN |

52333-43-4 | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

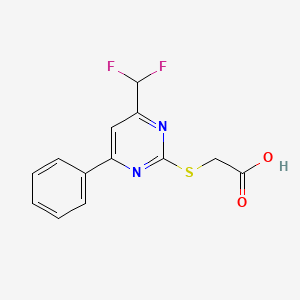

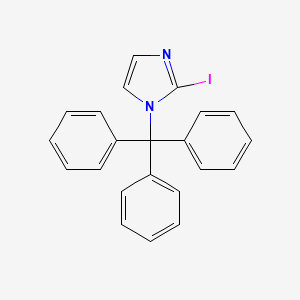

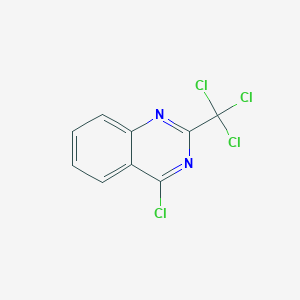

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)

![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)